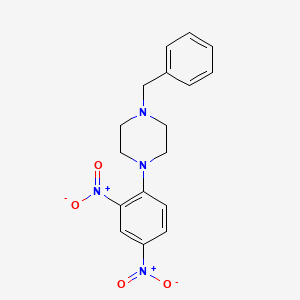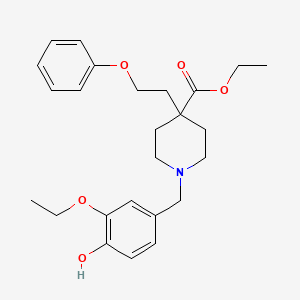![molecular formula C17H13Cl2N3O2S B4986038 [1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate](/img/structure/B4986038.png)
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate: is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dichlorophenyl group and the phenylcarbamimidothioate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, [1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate is explored for its potential therapeutic applications. Its unique chemical structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate include other pyrrolidinone derivatives and phenylcarbamimidothioate compounds. These compounds share similar chemical structures and properties, making them useful for comparison.
Uniqueness
The uniqueness of [1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate lies in its specific combination of functional groups and chemical structure. This unique structure allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-10-6-11(19)8-13(7-10)22-15(23)9-14(16(22)24)25-17(20)21-12-4-2-1-3-5-12/h1-8,14H,9H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRCOYMOTUWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![(E)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole)](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B4985977.png)
![1-[(2,6-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B4985987.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine](/img/structure/B4986000.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ETHYL 3-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4986032.png)
![N-(2,6-dimethylphenyl)-N'-[2-(ethenyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)

